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A detailed guide for researchers on choosing between Ampso and CAPS buffer systems for

the efficient transfer of high molecular weight proteins in Western blotting.

For researchers engaged in the analysis of large proteins (>150 kDa), the Western blot transfer

step is a critical juncture that significantly influences experimental success. The choice of

transfer buffer can dramatically impact the efficiency of protein elution from the gel and its

subsequent binding to the membrane. This guide provides a comprehensive comparison of two

alkaline buffer systems, Ampso and CAPS, to aid in the selection of the optimal buffer for

transferring high molecular weight (HMW) proteins.

While direct comparative studies with extensive quantitative data are limited, this guide

synthesizes available information on the physicochemical properties of each buffer and

established principles of large protein transfer to provide a thorough evaluation.

Key Considerations for Large Protein Transfer
The transfer of HMW proteins presents unique challenges. Their size can impede their

migration out of the polyacrylamide gel matrix and efficient binding to the transfer membrane.

Several factors must be optimized to ensure a successful transfer, including the gel

composition, transfer time and voltage, and, critically, the composition of the transfer buffer. An

ideal transfer buffer for large proteins should facilitate their elution from the gel while ensuring

strong binding to the membrane.
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Ampso and CAPS Buffers: A Head-to-Head
Comparison
Both Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) are zwitterionic buffers capable of

maintaining a high pH, a condition often beneficial for the transfer of large and basic proteins.

The alkaline environment can enhance the negative charge of proteins, promoting their

migration from the gel.

Feature Ampso CAPS

pH Range 8.3 - 9.7 9.7 - 11.1

pKa at 25°C 9.0 10.4

Primary Application
Transfer of strongly basic

proteins.

Recommended for transfer of

HMW proteins (>150 kDa).

Methanol Concentration Typically used with methanol. Typically used with methanol.

SDS Addition
Can be included to improve

elution.

Can be included to improve

elution.

Ampso is recognized for its utility in the efficient blotting of strongly basic proteins. Its buffering

range makes it a suitable candidate for maintaining an alkaline environment during transfer.

CAPS buffer is frequently recommended for the transfer of HMW proteins.[1] Its higher pH

range may provide an advantage in ensuring that large proteins, which can have a wide range

of isoelectric points, carry a net negative charge and migrate efficiently out of the gel.

Experimental Data Insights
While a direct quantitative comparison of Ampso and CAPS for HMW protein transfer is not

readily available in published literature, the principles of protein electrophoresis and blotting

suggest that the higher pH achievable with CAPS buffer could be advantageous for proteins

that are particularly large or have high isoelectric points.
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For optimal results with either buffer system, several key experimental parameters should be

considered:

Gel Percentage: Lower percentage acrylamide gels (e.g., 6-8%) create a larger pore size,

facilitating the migration of large proteins out of the gel.[2]

Membrane Choice: Polyvinylidene difluoride (PVDF) membranes are generally

recommended for HMW proteins due to their higher binding capacity and mechanical

strength compared to nitrocellulose.

Methanol Concentration: While methanol aids in stripping SDS from proteins to promote

binding to the membrane, it can also cause protein precipitation and gel pore shrinkage. For

HMW proteins, reducing the methanol concentration to 10% or less, or even omitting it, can

improve transfer efficiency.[3]

SDS Inclusion: The addition of a low concentration of SDS (up to 0.1%) to the transfer buffer

can improve the elution of large proteins from the gel, but it may inhibit binding to

nitrocellulose membranes.[3][4]

Transfer Time and Conditions: Longer transfer times at lower voltage or current, often

performed overnight in a cold room, are generally more effective for large proteins than

rapid, high-intensity transfers.[2]

Experimental Workflow & Protocol
The following is a generalized protocol for the wet transfer of HMW proteins, which can be

adapted for use with either Ampso or CAPS buffer.

Pre-Transfer Transfer Post-Transfer

1. SDS-PAGE on low-percentage gel 2. Equilibrate gel in transfer buffer
15-20 min

3. Assemble transfer stack (PVDF membrane) 4. Wet transfer (e.g., overnight at 30V in cold room) 5. Verify transfer (e.g., Ponceau S stain) 6. Blocking 7. Antibody Incubation 8. Detection
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Figure 1. A generalized workflow for the Western blot transfer of high molecular weight

proteins.

Detailed Protocol:

Gel Electrophoresis:

Separate protein samples on a low-percentage (e.g., 6-8%) Tris-glycine or Tris-acetate

polyacrylamide gel. Tris-acetate gels are often recommended for improved separation of

HMW proteins.

Transfer Buffer Preparation:

Ampso Buffer: 50 mM Ampso, 20% methanol, pH 9.0. (Optional: add SDS to 0.05%).

CAPS Buffer: 10 mM CAPS, 10% methanol, pH 11.0. (Optional: add SDS to 0.05%).

Gel Equilibration:

After electrophoresis, carefully remove the gel and equilibrate it in the chosen transfer

buffer for 15-20 minutes. This step allows for the removal of electrophoresis buffer salts

and for the gel to adjust to the transfer buffer conditions.

Transfer Stack Assembly:

Pre-wet a PVDF membrane in methanol for 15-30 seconds, followed by a brief rinse in

deionized water and then equilibration in the transfer buffer.

Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, PVDF

membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and

the membrane.

Electrotransfer:

Perform a wet transfer. For HMW proteins, overnight transfer at a constant low voltage

(e.g., 20-30 V) or constant low current (e.g., 70-100 mA) in a cold room or with a cooling

unit is recommended.
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Post-Transfer Verification:

After transfer, you can briefly stain the membrane with Ponceau S to visualize the

transferred proteins and assess the transfer efficiency. The gel can also be stained with

Coomassie Blue to check for residual protein.

Logical Decision Pathway

Start: Transferring a large protein (>150 kDa)

Is the protein also strongly basic?

CAPS buffer is a strong initial choice due to its high pH range.

No / Unsure

Ampso is a viable alternative, especially for very basic proteins.

Yes

Optimize transfer conditions (gel %, methanol, SDS, time).

Click to download full resolution via product page

Figure 2. A decision diagram for selecting between CAPS and Ampso buffers for large protein

transfer.

Conclusion
Both Ampso and CAPS are suitable alkaline buffers for the transfer of large proteins. While

CAPS is more commonly cited for this application due to its higher pH range, Ampso remains

a strong candidate, particularly for proteins with high isoelectric points.

Ultimately, the optimal choice may be protein-dependent. For routine transfer of various HMW

proteins, CAPS buffer at pH 11.0 is a robust starting point. If transfer efficiency remains low,
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particularly for a known basic protein, a comparative experiment with Ampso buffer at pH 9.0 is

recommended.

Regardless of the buffer system chosen, meticulous optimization of other transfer parameters,

as outlined in this guide, is paramount for achieving high-quality, reproducible Western blot

results for high molecular weight proteins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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